(5-Bromobenzofuran-3-yl)methanol
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Overview
Description
(5-Bromobenzofuran-3-yl)methanol is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzofuran-3-yl)methanol typically involves the bromination of benzofuran followed by a reduction process. One common method includes the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and reduction processes similar to those used in laboratory settings. The compound is typically produced in bulk for research purposes .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form benzofuran-3-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of the bromine atom.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromobenzofuran-3-carboxylic acid.
Reduction: Benzofuran-3-ylmethanol.
Substitution: 5-Aminobenzofuran-3-ylmethanol or 5-Thiobenzofuran-3-ylmethanol.
Scientific Research Applications
(5-Bromobenzofuran-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromobenzofuran-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s bromine atom and hydroxyl group are thought to play key roles in its biological activity, potentially through interactions with specific proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-3-ylmethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Chlorobenzofuran-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Iodobenzofuran-3-ylmethanol:
Uniqueness
(5-Bromobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for pharmaceutical research .
Biological Activity
(5-Bromobenzofuran-3-yl)methanol, with the molecular formula C9H7BrO2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound is characterized by the presence of a bromine atom and a hydroxymethyl group attached to a benzofuran ring. Its synthesis typically involves:
- Bromination of Benzofuran : Using bromine in the presence of a catalyst such as iron(III) bromide.
- Reduction : The resulting 5-bromobenzofuran is reduced using sodium borohydride to yield this compound.
Properties Table
Property | Value |
---|---|
CAS No. | 137242-42-3 |
Molecular Formula | C9H7BrO2 |
Molecular Weight | 227.05 g/mol |
IUPAC Name | (5-bromo-1-benzofuran-3-yl)methanol |
InChI Key | BNTZCGBPBCMWEU-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, such as EcDsbA, which is involved in bacterial pathogenesis. Modifications at the bromine site can enhance binding affinity and specificity towards these target proteins.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies and Research Findings
- Anticancer Activity : Studies have investigated the anticancer potential of benzofuran derivatives, including this compound. One study reported that compounds with similar structures displayed significant cytotoxicity against various cancer cell lines, suggesting that this compound could also possess similar properties .
- Inhibition of NS5B Polymerase : A notable study highlighted the compound's role in drug discovery for hepatitis C virus (HCV). The presence of the bromine atom was found to enhance the inhibitory activity against NS5B polymerase, with IC50 values indicating promising lead compounds for further optimization .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzofuran-3-ylmethanol | Lacks bromine atom | Different reactivity and biological activity |
5-Chlorobenzofuran-3-ylmethanol | Contains chlorine instead of bromine | Altered chemical properties due to chlorine |
5-Iodobenzofuran-3-ylmethanol | Contains iodine instead of bromine | Potentially higher reactivity due to iodine |
Properties
CAS No. |
137242-42-3 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
InChI Key |
BNTZCGBPBCMWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CO |
Origin of Product |
United States |
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